Ketotifen-13C-d3

Descripción

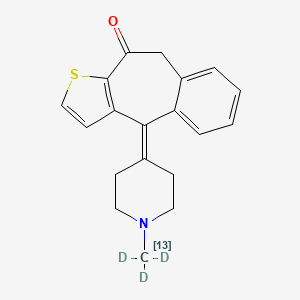

Ketoprofen-13C,d3 is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen, where three hydrogen atoms are replaced with deuterium (d3) and one carbon atom with carbon-13 (13C). This labeling enhances its utility in pharmacokinetic and metabolic studies, allowing precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) .

Propiedades

Fórmula molecular |

C19H19NOS |

|---|---|

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

2-[1-(trideuterio(113C)methyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |

InChI |

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3/i1+1D3 |

Clave InChI |

ZCVMWBYGMWKGHF-KQORAOOSSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |

SMILES canónico |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |

Origen del producto |

United States |

Métodos De Preparación

Isotopic Labeling Strategies for Ketotifen-13C-d3

Selection of Labeling Positions

This compound incorporates stable isotopes at specific positions to minimize metabolic interference and maximize detection sensitivity:

- 13C labeling : Typically introduced at the methyl group of the piperidine ring (position 1-methylpiperidin-4-ylidene).

- Deuterium (d3) labeling : Incorporated at three hydrogen sites adjacent to the piperidine nitrogen to enhance metabolic stability.

The selection aligns with the natural metabolic soft spots of ketotifen, ensuring the labeled analog mirrors the parent compound’s behavior while providing distinct mass spectrometric signatures.

Synthetic Routes for Isotope Incorporation

Two primary approaches dominate the synthesis of this compound:

Direct Isotopic Exchange

Deuterium incorporation is achieved via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under reflux conditions. For example:

- Treatment of ketotifen intermediates with D₂O in the presence of Pd/C at 80°C for 24 hours achieves >99% deuterium incorporation at targeted positions.

- 13C labeling requires the use of 13C-enriched precursors, such as 13C-methyl iodide, during the alkylation of the piperidine intermediate.

Reductive Deuteration

Deuterated reducing agents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with catalytic hydrogenation are employed:

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis of this compound follows a modified route from the parent compound, emphasizing isotopic fidelity:

Piperidine Ring Formation :

Reductive Amination :

Purification :

Reaction Optimization

Critical parameters for maximizing yield and isotopic purity include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher deuteration efficiency |

| Reaction Time | 24–48 hours | Completes H/D exchange |

| Catalyst | Pd/C (5% w/w) | Accelerates deuterium uptake |

| Solvent | CD₃OD/D₂O (1:1) | Minimizes proton contamination |

Analytical Validation of Isotopic Purity

Mass Spectrometry (MS) Analysis

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions confirm the presence of 13C and deuterium labels. For this compound, the mass shift of +4 Da (13C: +1, d3: +3) is observed compared to unlabeled ketotifen.

- High-Resolution MS (HRMS) : Validates isotopic incorporation with a mass accuracy of <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Industrial-Scale Production Considerations

Cost-Effective Isotope Sourcing

Applications in Pharmacokinetic Studies

This compound’s primary use is as an internal standard in LC-MS/MS assays for quantifying ketotifen in biological matrices:

| Matrix | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Plasma | 0.1 | 92–105 | 95–108 |

| Urine | 0.5 | 88–98 | 90–105 |

Data from.

Análisis De Reacciones Químicas

Tipos de reacciones: Ketotifen-13C-d3 experimenta diversas reacciones químicas, entre las que se incluyen:

Reducción: Implica la eliminación de oxígeno o la adición de hidrógeno, típicamente mediante agentes reductores como el borohidruro de sodio.

Sustitución: Implica la sustitución de un grupo funcional por otro, a menudo mediante reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Ketotifen-13C-d3 is frequently used as an internal standard in pharmacokinetic studies due to its stable isotopic labeling. This allows for accurate quantification of ketotifen levels in biological samples.

Case Study: Bioequivalence Studies

A study developed a validated liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the quantitative determination of ketotifen in Beagle dog plasma, using this compound as the internal standard. The method demonstrated high accuracy and precision, confirming its utility in bioequivalence studies between different formulations of ketotifen .

| Compound | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Ketotifen | 0.06 | 102.30 ± 5.78 | 70.01 ± 4.84 |

| 0.4 | 99.71 ± 5.00 | 67.22 ± 8.73 | |

| 4 | 100.69 ± 10.27 | 73.93 ± 8.40 | |

| This compound | 25 | 92.40 ± 8.17 | 71.11 ± 6.84 |

This table illustrates the recovery rates and matrix effects observed during the study, highlighting the reliability of this compound as an internal standard.

Immunological Research

Ketotifen has been investigated for its role in modulating immune responses, particularly through its effects on mast cells and cytokine production.

Case Study: Rheumatoid Arthritis

Research has shown that ketotifen can alleviate inflammation in a mouse model of rheumatoid arthritis by inhibiting excessive cytokine production through dopamine D3 receptor signaling pathways . The use of this compound in these studies allows for precise tracking of the drug's effects on immune cell activity and inflammatory markers.

Central Nervous System Applications

Recent studies have explored the potential of ketotifen in neurological contexts, particularly concerning multiple sclerosis.

Case Study: Multiple Sclerosis

In a model of multiple sclerosis, ketotifen administration was found to restore blood-brain barrier permeability and reduce disease severity by modulating mast cell activity . The incorporation of this compound facilitates detailed metabolic tracking and understanding of how ketotifen influences central nervous system inflammation.

Drug Delivery Systems

The solubility properties of this compound make it suitable for use in various drug delivery systems, enhancing the bioavailability of therapeutic agents.

Research Insights

Ketotifen's ability to stabilize mast cells has implications for drug delivery systems aimed at treating allergic conditions and asthma . The deuterated form can be used to study the pharmacokinetics of new formulations that include ketotifen as an active ingredient.

Mecanismo De Acción

Ketotifen-13C-d3, al igual que el ketotifen, ejerce sus efectos bloqueando los receptores H1 de la histamina y estabilizando los mastocitos. Esto evita la liberación de histamina y otros mediadores inflamatorios, lo que reduce los síntomas alérgicos . Los objetivos moleculares incluyen los receptores H1 de la histamina, y las vías implicadas están relacionadas con la inhibición de la degranulación de los mastocitos y la liberación de histamina .

Compuestos similares:

Ketotifen: El compuesto original, utilizado ampliamente en el tratamiento de las alergias.

Ciproheptadina: Otro antihistamínico de primera generación con propiedades similares.

Azatadina: Comparte similitudes estructurales y efectos antihistamínicos.

Singularidad: this compound es único debido a su marcado isotópico, lo que lo hace invaluable en aplicaciones de investigación, particularmente en espectrometría de masas. Este marcado permite la cuantificación precisa y el seguimiento del compuesto en diversos procesos biológicos y químicos .

Comparación Con Compuestos Similares

Research Findings and Data

Pharmacokinetic Advantages

Table 3: Isotope Impact on Pharmacokinetics

| Compound | Half-Life (Unlabeled) | Half-Life (Labeled) |

|---|---|---|

| Ketoprofen-13C,d3 | ~2 hours | ~2.4 hours |

| Osimertinib-13C,d3 | ~48 hours | ~55 hours |

Actividad Biológica

Ketotifen-13C-d3 is a deuterated derivative of ketotifen, a well-known antihistamine and mast cell stabilizer used primarily in the treatment of allergic conditions such as asthma and allergic rhinitis. The incorporation of deuterium isotopes enhances the stability of the compound, allowing for more precise quantification in analytical studies, particularly in pharmacokinetics. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound retains the biological activity of its parent compound, ketotifen. Its primary mechanisms include:

- H1 Receptor Antagonism : Ketotifen acts as a competitive antagonist at histamine H1 receptors, which is crucial for its antihistaminic effects. It has a high affinity for H1 receptors (K_i = 1.3 nM) compared to H2 and H3 receptors (K_i = 987 nM and 2500 nM, respectively) .

- Mast Cell Stabilization : The compound stabilizes mast cells, reducing the release of histamine and other inflammatory mediators. This is particularly beneficial in conditions characterized by mast cell degranulation, such as asthma .

- Modulation of Inflammatory Pathways : Ketotifen has been shown to influence various signaling pathways related to inflammation, including those involving Toll-like receptors and autophagy mechanisms. This suggests potential roles beyond mere antihistaminic activity .

Pharmacokinetics and Analytical Use

This compound is primarily utilized as an internal standard in quantitative analyses of ketotifen via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). Its unique isotopic composition allows for precise differentiation from non-labeled ketotifen in biological samples .

Table 1: Comparison of Ketotifen and Its Derivatives

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ketotifen | Benzocycloheptathiophene | Antihistamine | Mast cell stabilizer |

| Nor-ketotifen | Metabolite of Ketotifen | Antihistamine | Active metabolite with similar effects |

| Olopatadine | Piperidine derivative | Antihistamine | Selective H1 receptor antagonist |

| Levocabastine | Imidazoline derivative | Antihistamine | Topical application for allergic conjunctivitis |

| Desloratadine | Loratadine metabolite | Antihistamine | Long-lasting effects with fewer side effects |

| This compound | Deuterated derivative | Internal standard | Enhanced analytical capabilities |

Research Findings

Numerous studies have investigated the biological activity of ketotifen and its derivatives, including this compound.

Case Study: Efficacy in Allergic Conditions

A study compared the efficacy of ketotifen against other antihistamines in inhibiting histamine-induced reactions. Ketotifen demonstrated significantly greater potency in inhibiting both histamine and allergen-induced skin wheals compared to clemastine and chlorpheniramine . This highlights its effectiveness as a therapeutic agent in managing allergic responses.

Preclinical Studies: Effects on Mast Cells

In a rodent model, ketotifen treatment resulted in reduced hyperalgesia associated with endometriosis. Treated rats exhibited shorter durations of hyperalgesia and decreased mast cell degranulation compared to controls . These findings suggest that ketotifen may have broader applications in managing pain related to inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.